molecular formula C24H27N3S B3864520 4-methyl-6-methylsulfanyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline

4-methyl-6-methylsulfanyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline

Cat. No.: B3864520
M. Wt: 389.6 g/mol
InChI Key: SUOWREBJGXVDCM-RMKNXTFCSA-N
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Description

4-methyl-6-methylsulfanyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-methylsulfanyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methylsulfanyl group and the piperazine moiety. The final step involves the addition of the phenylprop-2-enyl group through a coupling reaction. The reaction conditions often include the use of catalysts, solvents like THF (tetrahydrofuran), and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-methylsulfanyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydride).

Major Products Formed

Scientific Research Applications

4-methyl-6-methylsulfanyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-6-methylsulfanyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to their death. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-hydroxyquinoline: Known for its antimicrobial properties.

    2-methylquinoline: Another derivative with different functional groups.

Uniqueness

4-methyl-6-methylsulfanyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the piperazine moiety and the phenylprop-2-enyl group distinguishes it from simpler quinoline derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methyl-6-methylsulfanyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3S/c1-19-17-24(25-23-11-10-21(28-2)18-22(19)23)27-15-13-26(14-16-27)12-6-9-20-7-4-3-5-8-20/h3-11,17-18H,12-16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOWREBJGXVDCM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=C(C=C2)SC)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.